molecular formula C9H15FO B182262 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone CAS No. 177995-52-7

4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone

Cat. No.: B182262
CAS No.: 177995-52-7
M. Wt: 158.21 g/mol
InChI Key: GFFIVUKEJGHYKW-UHFFFAOYSA-N
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Description

4-(2-Fluoropropan-2-yl)cyclohexanone is a fluorinated cyclohexanone derivative with the molecular formula C₁₀H₁₇FO and a monoisotopic mass of 172.126 g/mol . Its structure features a cyclohexanone backbone substituted at the 4-position with a 2-fluoropropan-2-yl group (a fluorinated tert-butyl group). This compound is stereochemically undefined at two centers, as indicated by its ChemSpider entry , which complicates synthesis and purification compared to non-fluorinated analogues.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(2-fluoropropan-2-yl)cyclohexanone with structurally related cyclohexanone derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₁₇FO 4-(2-fluoro-t-butyl) 172.24 High polarity; undefined stereocenters
4-tert-Butylcyclohexanone C₁₀H₁₆O 4-t-butyl 152.23 Monomer for polymer synthesis
3-Methyl-2-cyclohexanone (Nutclone) C₇H₁₄O 3-methyl 114.19 Nutty, caramel odor (flavor industry)
Cyclohexanone diethyl acetal C₁₀H₁₈O₂ Diethyl acetal 170.25 Rummy-tobacco fragrance

Key Observations:

  • Steric Hindrance: Both the fluorinated and non-fluorinated tert-butyl groups create steric bulk, which may direct regioselectivity in reactions. For example, 4-tert-butylcyclohexanone undergoes benzylidene condensation at the 2- and 6-positions due to steric shielding of the 4-position .
  • Applications: Non-fluorinated derivatives (e.g., 3-methyl-2-cyclohexanone) are used in flavor/fragrance industries, while fluorinated variants may have niche roles in medicinal chemistry due to enhanced metabolic stability .

Properties

CAS No.

177995-52-7

Molecular Formula

C9H15FO

Molecular Weight

158.21 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3

InChI Key

GFFIVUKEJGHYKW-UHFFFAOYSA-N

SMILES

CC(C)(C1CCC(=O)CC1)F

Canonical SMILES

CC(C)(C1CCC(=O)CC1)F

Synonyms

4-(2-Fluoropropan-2-yl)cyclohexanone

Origin of Product

United States

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